molecular formula C17H14ClFN4O B2618225 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904815-25-4

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2618225
CAS No.: 904815-25-4
M. Wt: 344.77
InChI Key: CXAINKQCPYIJRE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of chloro, methyl, and fluorophenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the substituents on the phenyl rings play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methylphenyl)-3-(4-fluorophenyl)urea: Similar structure but with a urea group instead of a triazole ring.

    1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the methyl group on the triazole ring.

Uniqueness

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring with specific substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-3-4-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-7-5-13(19)6-8-14/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAINKQCPYIJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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